(E)-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-(4-(methylthio)phenyl)acrylamide
Description
Properties
IUPAC Name |
(E)-N-(1-ethyl-2-oxo-3,4-dihydroquinolin-6-yl)-3-(4-methylsulfanylphenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O2S/c1-3-23-19-11-8-17(14-16(19)7-13-21(23)25)22-20(24)12-6-15-4-9-18(26-2)10-5-15/h4-6,8-12,14H,3,7,13H2,1-2H3,(H,22,24)/b12-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDAINNGZYPGCFC-WUXMJOGZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C=CC3=CC=C(C=C3)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)/C=C/C3=CC=C(C=C3)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-(4-(methylthio)phenyl)acrylamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a tetrahydroquinoline moiety linked to a phenylacrylamide structure. Its molecular formula is , indicating the presence of nitrogen and sulfur atoms that may contribute to its biological properties.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in disease pathways. The compound may exert its effects through:
- Enzyme Inhibition : Similar compounds in the quinoline class have demonstrated inhibitory activity against cholinesterases, which are critical in neurodegenerative diseases.
- Receptor Modulation : It may interact with specific receptors, influencing signaling pathways related to inflammation and cancer.
Biological Activity
Research indicates that compounds with similar structures exhibit a range of biological activities:
- Antimicrobial Activity : Some derivatives have shown moderate to significant antibacterial and antifungal properties. For example, quinoline derivatives are known for their efficacy against various pathogens due to their lipophilicity, which enhances membrane permeability .
- Anticancer Properties : Studies have suggested that compounds within this structural class can induce apoptosis in cancer cells by modulating key signaling pathways .
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various quinoline derivatives, including those similar to the target compound. Results indicated significant inhibition against bacteria such as Staphylococcus aureus and Escherichia coli .
- Cholinesterase Inhibition : Another research focused on the inhibition of butyrylcholinesterase (BChE) by quinoline derivatives, revealing IC50 values comparable to established inhibitors like physostigmine .
Data Table: Biological Activities of Related Compounds
Comparison with Similar Compounds
Table 1: Key Structural Features of Analogous Compounds
Key Observations :
- Substituent Effects: Methylthio vs. Methoxy: The methylthio group in the target compound increases lipophilicity (logP ~2.5 estimated) compared to methoxy-containing analogs (e.g., 6n or 12b), which may improve bioavailability . Ethyl vs. Morpholinoethyl: The 1-ethyl group on the tetrahydroquinoline core is less polar than the morpholinoethyl substituent in 6n, reducing water solubility but enhancing passive diffusion .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Analysis :
- The target compound’s higher logP compared to 6n and 12b reflects the methylthio group’s contribution to lipophilicity, which may enhance blood-brain barrier penetration or cellular uptake .
- Reduced hydrogen-bond acceptors relative to 12b (a hydroxamic acid) suggest lower solubility in polar solvents, aligning with its estimated logP .
Q & A
Q. How can crystallography aid in resolving ambiguous stereochemical assignments?
- Methodology :
- Grow single crystals using vapor diffusion (e.g., ethyl acetate/hexane mixtures) and perform X-ray diffraction analysis.
- Compare experimental unit cell parameters with analogous structures in the Cambridge Structural Database (e.g., Acta Crystallographica reports) .
Contradiction Management
Q. How to reconcile discrepancies between in vitro potency and in vivo efficacy?
- Methodology :
- Assess pharmacokinetic parameters (e.g., bioavailability, plasma protein binding) using LC-MS/MS.
- Evaluate tissue distribution via radiolabeled compound tracking or MALDI imaging .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
